molecular formula C11H12F3NO2S B12243151 1-[2-(Trifluoromethyl)phenylsulfonyl]pyrrolidine

1-[2-(Trifluoromethyl)phenylsulfonyl]pyrrolidine

Cat. No.: B12243151
M. Wt: 279.28 g/mol
InChI Key: MTFYOOZFYXMDDW-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzenesulfonyl group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonyl chloride
  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Comparison: 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other trifluoromethylbenzenesulfonyl derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C11H12F3NO2S

Molecular Weight

279.28 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine

InChI

InChI=1S/C11H12F3NO2S/c12-11(13,14)9-5-1-2-6-10(9)18(16,17)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2

InChI Key

MTFYOOZFYXMDDW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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